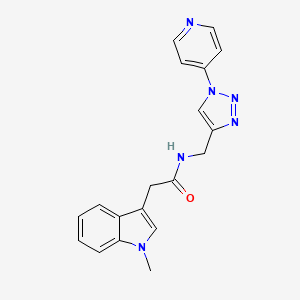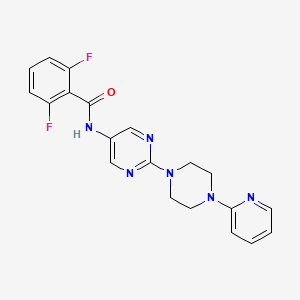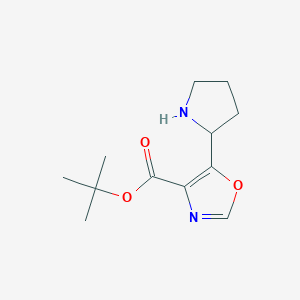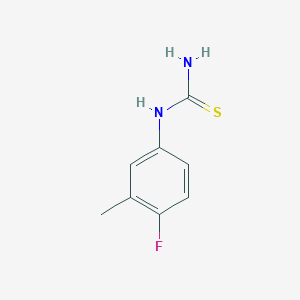
2-(1-methyl-1H-indol-3-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-indol-3-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-indol-3-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-indol-3-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Synthesis Methods and Chemical Interactions
- Research has elucidated the facile and efficient synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, showing the broad applicability of these processes in creating complex molecules with potential for diverse applications, including material science and drug design (Ibrahim et al., 2011).
Biological and Pharmacological Applications
- A study on N-(pyridin-4-yl)-(indol-3-yl)acetamides demonstrated their potential as novel antiallergic agents, highlighting the therapeutic applications of structurally similar compounds in allergy and inflammation treatment (Menciu et al., 1999).
- The synthesis and evaluation of novel dipeptide attached to a triazole-pyridine moiety explored its antimicrobial activity and potential as a new imaging agent, suggesting applications in microbiology and diagnostic imaging (Abdel-Ghany et al., 2013).
Material Science and Corrosion Inhibition
- New long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have been investigated for their corrosion inhibition properties, indicating the potential use of related acetamide compounds in protecting metals and alloys from corrosion (Yıldırım & Çetin, 2008).
Novel Coordination Complexes and Antioxidant Activity
- The construction of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives and their antioxidant activity showcases the chemical versatility and potential health-related applications of compounds within this chemical class (Chkirate et al., 2019).
特性
IUPAC Name |
2-(1-methylindol-3-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-24-12-14(17-4-2-3-5-18(17)24)10-19(26)21-11-15-13-25(23-22-15)16-6-8-20-9-7-16/h2-9,12-13H,10-11H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYLOXVHIIPEDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2413937.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2413940.png)
![[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2413942.png)



![5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2413947.png)


amine hydrobromide](/img/no-structure.png)
![5-[1-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2413956.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2413957.png)